![molecular formula C22H27NO5S B4024299 ethyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4024299.png)
ethyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Synthesis Analysis
The synthesis of related ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates involves multicomponent reactions and various cyclization methods. For instance, a multi-component synthesis employed for ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involved interesting cyclization reactions, leading to derivatives such as benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one and chloro-thieno[2,3-d]pyrimidine derivatives (E. Gad et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, revealing complex geometries and intermolecular interactions. For instance, the structure of a new azo-Schiff base ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was studied, highlighting the planar geometry and intramolecular hydrogen bonding (سعید Menati et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates involves interactions with various reagents to form diverse heterocyclic compounds. These reactions include cyclizations, acylations, and reactions with isothiocyanates to yield thiazinones, pyrimidinones, and other derivatives with potential biological activities (E. Gad et al., 2020).
properties
IUPAC Name |
ethyl 2-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-5-28-18(26)14-12-8-6-7-9-13(12)29-17(14)23-19(27)22-11-10-21(4,20(22,2)3)15(24)16(22)25/h5-11H2,1-4H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRHOWIYIMLVAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C34CCC(C3(C)C)(C(=O)C4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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